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Compound of Interest

Compound Name: 4-Bromo-2-chlorothiazole

Cat. No.: B1279618 Get Quote

An In-depth Technical Guide to 4-Bromo-2-
chlorothiazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorothiazole, a

halogenated heterocyclic compound with significant potential in medicinal chemistry and

materials science. This document details its chemical properties, synthesis, spectroscopic data,

and applications, with a focus on its role as a versatile building block in the development of

novel therapeutic agents.

Core Compound Information
CAS Number: 92977-45-2

Molecular Formula: C₃HBrClNS

Physicochemical Properties
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Property Value Reference

Molecular Weight 198.47 g/mol [1]

Synonyms
2-Chloro-4-bromothiazole, 4-

Bromo-2-chloro-1,3-thiazole
[1]

Appearance
Not specified in literature; likely

a liquid or low-melting solid.

Storage

Store in a dry, sealed place,

under inert atmosphere, and

refrigerated.

[1]

Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for 4-Bromo-2-chlorothiazole are not extensively

published in peer-reviewed literature, its synthesis can be approached through established

methods for halogenating thiazole rings. The Hantzsch thiazole synthesis is a foundational

method for creating the core thiazole ring, which can then be subjected to selective

halogenation.[2]

A general approach for synthesizing 2,4-disubstituted thiazoles often involves the reaction of a

thioamide with an α-haloketone.[2][3] For a dihalogenated thiazole like 4-Bromo-2-
chlorothiazole, multi-step sequences involving selective bromination and chlorination are

necessary.

Representative Experimental Protocol: Synthesis of 2-
amino-4-substituted thiazoles
The following is a generalized and analogous protocol for the synthesis of a related class of

compounds, 2-amino-4-substituted thiazoles, which illustrates the fundamental cyclization

reaction. This can be a precursor to further halogenation steps.

Reaction: Condensation of a substituted phenacyl bromide with thiourea.[4]
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Substituted phenacyl bromide (1.0 mmol)

Thiourea (1.2 mmol)

Copper silicate catalyst (10 mol%)

Ethanol (5 mL)

Procedure:

In a round-bottom flask, combine the substituted phenacyl bromide, thiourea, and copper

silicate catalyst in ethanol.[4]

Reflux the reaction mixture at 78°C.[4]

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

Upon completion, filter the reaction mixture to remove the heterogeneous catalyst.[4]

Pour the filtrate over crushed ice to precipitate the solid product.[4]

Collect the product by filtration, wash with cold water, and dry.[4]

Further electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-

chlorosuccinimide (NCS), on a suitable thiazole precursor would be a logical subsequent step

to install the bromo and chloro substituents at the 4 and 2 positions, respectively.

Spectroscopic Data
Detailed spectroscopic data for 4-Bromo-2-chlorothiazole is not publicly available in

comprehensive databases. However, based on the analysis of structurally similar compounds,

such as 2,4-dibromothiazole and other substituted thiazoles, the expected spectral

characteristics can be inferred.

Expected ¹H NMR and ¹³C NMR Data
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Nucleus
Expected Chemical Shift
(ppm)

Notes

¹H NMR ~7.5 - 8.0 (singlet)

The single proton at the C5

position is expected to appear

as a singlet in the aromatic

region of the spectrum.

¹³C NMR
~150-160 (C2), ~120-130 (C4),

~115-125 (C5)

The carbon atoms attached to

the heteroatoms and halogens

will be significantly shifted. C2,

bonded to both nitrogen and

chlorine, would be the most

downfield.

Note: These are estimated values and actual experimental data may vary.

Applications in Research and Drug Development
Halogenated thiazoles, including 4-Bromo-2-chlorothiazole, are valuable intermediates in

medicinal chemistry. The presence of two distinct halogen atoms allows for selective

functionalization through various cross-coupling reactions, making this molecule a versatile

scaffold for building more complex structures.

Role as a Bioisostere
The thiazole ring is often used as a bioisostere for other aromatic rings, such as phenyl or

pyridine rings, in drug design.[5][6] Bioisosteric replacement can improve a compound's

metabolic stability, solubility, and target-binding affinity.[5]

Use in Kinase Inhibitor Synthesis
The thiazole moiety is a common feature in many protein kinase inhibitors used in cancer

therapy.[7][8][9] Kinases play a crucial role in cell signaling pathways, and their dysregulation is

a hallmark of many cancers.[7][9] 4-Bromo-2-chlorothiazole can serve as a starting material

for the synthesis of novel kinase inhibitors, where the bromo and chloro groups can be

replaced with various substituents to optimize biological activity.[8][10]
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The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-

coupling reactions like the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of a

wide range of aryl and heteroaryl groups, which is a common strategy in the development of

kinase inhibitors to explore the structure-activity relationship (SAR).

Mandatory Visualizations
Experimental Workflow: Suzuki Coupling
The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-

coupling reaction, a key application of 4-Bromo-2-chlorothiazole in medicinal chemistry.
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Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway Context: Kinase Inhibition
This diagram illustrates the conceptual role of a thiazole-based inhibitor, synthesized from a

precursor like 4-Bromo-2-chlorothiazole, in blocking a generic kinase signaling pathway.
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Caption: Mechanism of kinase pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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